(1H-Imidazol-2-yl)methanesulfonamide
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Overview
Description
(1H-Imidazol-2-yl)methanesulfonamide is a heterocyclic compound featuring an imidazole ring substituted with a methanesulfonamide group. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)methanesulfonamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: (1H-Imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines .
Scientific Research Applications
(1H-Imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Imidazole derivatives are explored for their potential as antifungal, antibacterial, and anticancer agents.
Industry: The compound is utilized in the development of agrochemicals and dyes for solar cells
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity .
Comparison with Similar Compounds
(1H-Benzimidazol-2-yl)methanesulfonamide: Similar structure but with a benzimidazole ring.
(1H-Imidazol-1-yl)methanesulfonamide: Similar but with a different substitution pattern on the imidazole ring
Uniqueness: (1H-Imidazol-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C4H7N3O2S |
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Molecular Weight |
161.19 g/mol |
IUPAC Name |
1H-imidazol-2-ylmethanesulfonamide |
InChI |
InChI=1S/C4H7N3O2S/c5-10(8,9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H2,5,8,9) |
InChI Key |
OMDYPZCYKSVVOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CS(=O)(=O)N |
Origin of Product |
United States |
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